

"Boc-L-Homoallylglycine Methyl ester" CAS number and IUPAC name

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Compound of Interest

Compound Name: *Boc-L-Homoallylglycine Methyl ester*

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Technical Guide: Boc-L-Homoallylglycine Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Boc-L-Homoallylglycine Methyl ester**, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.

Core Chemical Information

Boc-L-Homoallylglycine Methyl ester is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the methyl ester protects the carboxylic acid. This dual protection allows for controlled and sequential reactions in complex syntheses. The homoallylglycine side chain provides a versatile functional handle for further chemical modifications.

Chemical Identifiers:

- CAS Number: 92136-57-7[1][2][3]
- IUPAC Name: Methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Boc-L-Homoallylglycine Methyl ester**.

Property	Value	Source
Molecular Weight	243.3 g/mol	[2]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[2]
Purity	Typically >95%	[1]
Storage Condition	2-8°C, dry	[3]

Experimental Protocols

While a specific, detailed synthesis protocol for **Boc-L-Homoallylglycine Methyl ester** is not readily available in the provided search results, a general and widely applicable method for the synthesis of analogous N-Boc protected amino acid methyl esters involves a two-step process: N-protection followed by esterification. A representative procedure is outlined below.

General Synthesis of N-Boc-Amino Acid Methyl Esters:

A common method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature.[\[4\]](#)

Materials:

- L-Homoallylglycine
- Di-tert-butyl dicarbonate (Boc Anhydride)
- Sodium bicarbonate (NaHCO₃)
- Dioxane
- Water

- Methanol (MeOH)
- Trimethylchlorosilane (TMSCl)
- Ethyl acetate (EtOAc)
- Brine

Procedure:

Step 1: N-Boc Protection

- Dissolve L-Homoallylglycine in a 1:1 mixture of dioxane and water.
- Add sodium bicarbonate to the solution.
- Cool the mixture in an ice bath and add Boc Anhydride.
- Allow the reaction to warm to room temperature and stir overnight.
- Acidify the mixture with a suitable acid (e.g., HCl) and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Homoallylglycine.

Step 2: Methyl Esterification

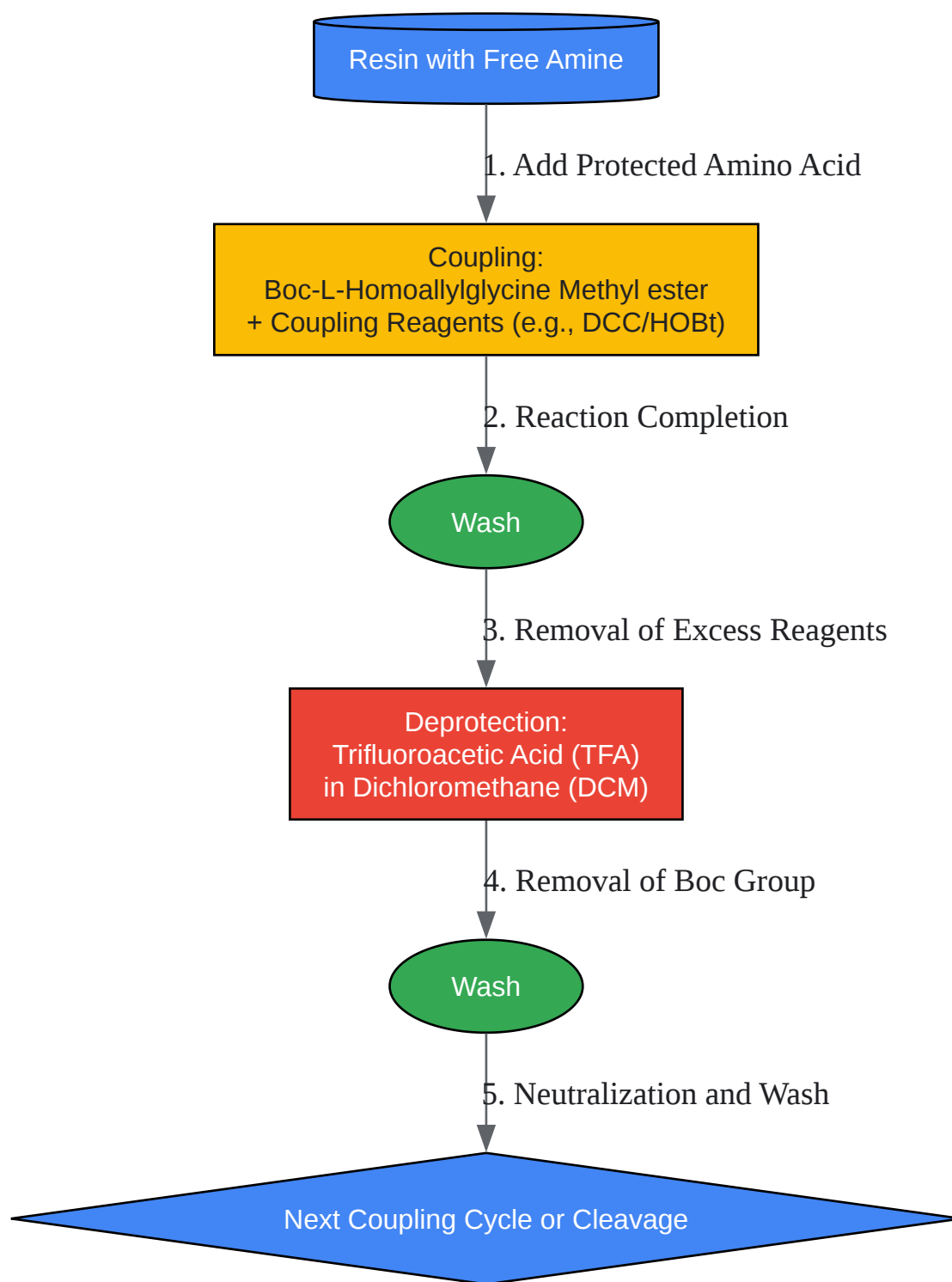
- Suspend Boc-L-Homoallylglycine in methanol.^[4]
- Slowly add freshly distilled trimethylchlorosilane to the suspension while stirring.^[4]
- Stir the resulting solution at room temperature until the reaction is complete (monitored by TLC).^[4]
- Concentrate the reaction mixture on a rotary evaporator to obtain the crude **Boc-L-Homoallylglycine Methyl ester**.^[4]
- Purify the crude product by column chromatography on silica gel.

Role in Peptide Synthesis

Boc-L-Homoallylglycine Methyl ester is primarily used as a building block in both solid-phase and solution-phase peptide synthesis.^[3] The Boc protecting group on the N-terminus and the methyl ester on the C-terminus allow for controlled peptide chain elongation.^[3]

Workflow in Solid-Phase Peptide Synthesis (SPPS):

The following diagram illustrates the general workflow of incorporating a Boc-protected amino acid into a growing peptide chain during SPPS.



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Caption: General workflow for incorporating a Boc-protected amino acid in Solid-Phase Peptide Synthesis.

This workflow highlights the key steps of coupling the protected amino acid to the resin-bound peptide chain, followed by the removal of the Boc protecting group to allow for the addition of the next amino acid. The homoallyl side chain can be further functionalized either on-resin or after cleavage from the solid support, providing a route to modified peptides with unique properties.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com